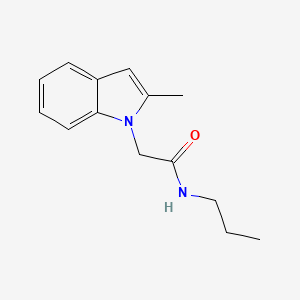
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by a fused ring system that includes a methano bridge and a phenylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core benzofuran structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methano Bridge: The methano bridge is introduced via a subsequent cycloaddition reaction, which forms the fused ring system.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.
Final Modifications: Additional functional groups, such as the imine and dione, are introduced through specific reactions like imination and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, especially for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
Hexahydro-9-(phenylsulfonyl)-benzofuran: Similar structure but without the imine and dione functionalities.
Uniqueness
4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- is unique due to its combination of a methano bridge, imine, dione, and phenylsulfonyl group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6410-70-4 |
|---|---|
Molekularformel |
C15H13NO5S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
9-(benzenesulfonyl)-4-oxa-9-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione |
InChI |
InChI=1S/C15H13NO5S/c17-14-10-8-6-9(11(10)15(18)21-14)13-12(8)16(13)22(19,20)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI-Schlüssel |
BCNVYFZUCFQHMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1C4C2N4S(=O)(=O)C5=CC=CC=C5)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















